3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
This compound belongs to the thiazolo[3,2-a]pyrimidinone family, characterized by a fused thiazole-pyrimidine core. The 3-methyl substituent and the 1,2,3,4-tetrahydroquinoline-1-carbonyl group at position 6 distinguish it from simpler derivatives.
Properties
IUPAC Name |
6-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-10-23-17-18-9-13(16(22)20(11)17)15(21)19-8-4-6-12-5-2-3-7-14(12)19/h2-3,5,7,9-10H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDWVLUTWZFGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 1,2,3,4-tetrahydroquinoline: This can be achieved through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The compound's structure features multiple fused rings and functional groups that enhance its chemical reactivity and biological properties. The integration of these groups allows for modifications that can improve its pharmacokinetic profiles and therapeutic efficacy.
Anticancer Activity
Recent studies have highlighted the potential of 3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one as an anticancer agent. Similar compounds within the thiazolo-pyrimidine class have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : Compounds structurally related to this compound have been tested against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). These studies generally indicate promising results in inhibiting cell growth and inducing apoptosis .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been explored for its antimicrobial properties. Similar thiazolo-pyrimidine derivatives have shown effectiveness against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli.
Case Studies
- In Vitro Screening : Compounds from the same class have been subjected to in vitro screening for antimicrobial activity. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against pathogenic bacteria .
Synthesis and Modification
The synthetic routes for producing this compound typically involve multi-step processes that can be optimized through various catalytic methods. Enhancements in yield and reduction in reaction times are critical for efficient synthesis .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole ring | Anticancer |
| Compound B | Pyridine core | Antimicrobial |
| 3-Methyl... | Thiazolo-pyrimidine | Anticancer & Antimicrobial |
This table illustrates how the compound stands out due to its complex structure and broad spectrum of biological activities.
Mechanism of Action
The mechanism of action of 3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Features
- Thiazolo[3,2-a]pyrimidinone Scaffold: The fused thiazole-pyrimidine system is common in antimicrobial and cytotoxic agents, as seen in quinolone-like structures .
- Substituent Variations: Target Compound: 3-methyl and tetrahydroquinoline-1-carbonyl groups. Analog 1: 5-(4-Methoxyphenyl)-3,8-diphenyl derivatives () feature methoxy and phenyl substituents, synthesized via hydrazinolysis and cyclization . Analog 2: Ethyl 7-methyl-3-oxo-5-phenyl derivatives () include ester functionalities, with crystallographic data confirming planar geometry and intermolecular hydrogen bonding .
Physicochemical and Spectroscopic Properties
Spectral Data Comparison
- IR Spectroscopy: Target Compound: Expected C=O (1680–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) peaks, similar to . Analog 2 (): Shows CN (2188 cm⁻¹) and NO₂ (1380 cm⁻¹) stretches, absent in the target compound.
- NMR: Tetrahydroquinoline protons (δ 1.5–3.5 ppm for aliphatic CH₂/CH₃) differ from phenyl-substituted analogs (δ 6.5–8.0 ppm for aromatic protons) .
Crystallographic Data
Antimicrobial Potential
In contrast, phenyl/methoxy-substituted analogs () lack this feature, possibly reducing antimicrobial efficacy.
Cytotoxic Activity
Thiazolo[3,2-a]pyrimidines exhibit cytotoxicity via intercalation or kinase inhibition. The target compound’s tetrahydroquinoline group may enhance cellular uptake compared to ester derivatives () .
Biological Activity
3-Methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound notable for its structural diversity and potential therapeutic applications. Its unique combination of thiazolo-pyrimidine and tetrahydroquinoline moieties suggests promising biological activities, particularly in oncology and infectious diseases.
Structural Characteristics
The compound features a fused ring system that contributes to its biological reactivity. The presence of various functional groups enhances its interaction with biological targets. The molecular formula is , indicating a complex arrangement conducive to diverse pharmacological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting the proliferation of cancer cells.
- Antimicrobial Effects : Similar derivatives have shown promise against various pathogens, indicating potential utility in treating infectious diseases.
Anticancer Activity
A study evaluated the anticancer activity of related compounds against various cancer cell lines. The findings are summarized in the following table:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 8.23 |
| Compound B | MCF-7 (Breast) | 5.59 |
| Compound C | HCT-116 (Colon) | 5.60 |
These results indicate that compounds with similar structural features to this compound can effectively target cancer cells with varying potency.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as EGFR and PI3K involved in cancer cell signaling pathways.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. Interaction studies reveal that the compound may bind effectively to specific receptors or enzymes relevant in disease pathways.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound against other structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 6-(1H-pyrazol-4-yl)-4(3H)-pyrimidinone | Pyrazole fused with pyrimidine | Antitumor | Simpler structure; less diverse reactivity |
| 7-(aryl)-[1,2,4]triazolo[1,5-a]pyrimidine | Triazole fused with pyrimidine | Antimicrobial | Different heterocyclic system |
| 4-thiazolyl-pyrimidinones | Thiazole fused with pyrimidine | Antiviral | Lacks tetrahydroquinoline moiety |
This table illustrates the distinctiveness of the target compound due to its complex structure and multifaceted biological activities.
Q & A
Q. What are the common synthetic routes for thiazolo[3,2-a]pyrimidin-5-one derivatives?
A key method involves cyclocondensation reactions using precursors like 2-amino-2-thiazolines and tricarbonylmethane derivatives. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is synthesized via cyclization followed by hydrolysis and alkylation . Alternative routes include Pictet-Spengler cyclization with aromatic aldehydes for fused derivatives .
Q. Which spectroscopic techniques are critical for characterizing thiazolo[3,2-a]pyrimidine derivatives?
Structural elucidation relies on -NMR, -NMR, IR spectroscopy, and X-ray diffraction. For instance, X-ray analysis confirmed the spatial structure of ethyl 7-hydroxy-5-oxo derivatives, revealing planar geometry in the thiazole-pyrimidine fused system . IR spectroscopy helps identify carbonyl and amine functional groups .
Q. How is antimicrobial activity screened for these compounds?
Standard protocols involve testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using agar diffusion or microdilution assays. Derivatives with 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} substituents showed moderate-to-high activity, attributed to electron-withdrawing groups enhancing membrane penetration .
Advanced Research Questions
Q. How can alkylation regioselectivity be optimized during synthesis?
Regioselectivity in alkylation (e.g., at N1 vs. N3 positions) depends on solvent polarity and catalyst choice. For example, using Mn(OAc) under microwave irradiation improves yield and selectivity in alkylation reactions . Steric effects of substituents on the tetrahydroquinoline moiety also influence reactivity .
Q. What strategies guide structure-activity relationship (SAR) studies for bioactivity?
SAR analysis involves modifying substituents (e.g., phenyl, oxadiazole groups) and measuring lipophilicity (LogP) via RP-HPLC. Compounds with LogP values between 1.2–3.2 (e.g., 6-[[4-(4-methoxyphenyl)-piperazinyl]carbonyl] derivatives) exhibit enhanced bioavailability and target binding .
Q. Can computational docking predict binding modes to antimicrobial targets?
Molecular docking using enzymes like dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs) identifies key interactions. For example, the tetrahydroquinoline-1-carbonyl group may occupy hydrophobic pockets, while the thiazolo ring hydrogen-bonds with catalytic residues .
Q. What mechanistic insights explain cyclization steps in synthesis?
Cyclocondensation of N’-benzoyl precursors in POCl proceeds via imidazolide intermediates, with hydrolysis yielding chlorine-free products. Thorpe-Ziegler isomerization is critical for forming the thiazolo[3,2-a]pyrimidine core .
Q. How should contradictory antimicrobial data be resolved?
Discrepancies in MIC values may arise from assay conditions (e.g., pH, inoculum size). Normalize data using internal controls (e.g., ciprofloxacin) and validate via time-kill curves. Structural analogs with para-substituted aryl groups often show consistent activity .
Q. What chromatographic methods quantify lipophilicity for SAR optimization?
Reverse-phase TLC (RP-TLC) with silica plates and methanol-water mobile phases determines R values. RP-HPLC using C18 columns and acetonitrile gradients provides precise LogP measurements, correlating with membrane permeability .
Q. How does X-ray diffraction validate synthetic intermediates?
Single-crystal X-ray analysis confirms bond angles and planarity in the thiazolo-pyrimidine system. For example, the dihedral angle between the thiazole and pyrimidine rings in ethyl 7-hydroxy derivatives was found to be <10°, ensuring conjugation and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
